molecular formula C19H16N4O3 B13488282 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione

5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B13488282
M. Wt: 348.4 g/mol
InChI Key: COBUSTRHKLEMAA-UHFFFAOYSA-N
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Description

5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound combining a pyrido[1,2-a]pyrimidinone core with an imidazolidine-2,4-dione (hydantoin) scaffold. The molecule features a methyl group at position 5 of the hydantoin ring and a phenyl substituent at the same position, while the pyrido[1,2-a]pyrimidinone moiety is linked via a methylene bridge . The compound has been cataloged as a building block in synthetic chemistry libraries, indicating its utility in drug discovery pipelines .

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

5-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H16N4O3/c1-19(13-7-3-2-4-8-13)17(25)23(18(26)21-19)12-14-11-16(24)22-10-6-5-9-15(22)20-14/h2-11H,12H2,1H3,(H,21,26)

InChI Key

COBUSTRHKLEMAA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC(=O)N3C=CC=CC3=N2)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidinone Family

The pyrido[1,2-a]pyrimidinone core is a common motif in bioactive molecules. Key analogues include:

Compound Name Substituents Key Differences Potential Applications Reference
5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione - 5-methyl and 5-phenyl on hydantoin
- Methylene-linked pyrido[1,2-a]pyrimidinone
Baseline structure Enzyme inhibition, CNS targets
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Benzodioxol substituent
- Piperazine at position 7
Enhanced solubility and CNS penetration due to piperazine Serotonin receptor modulation
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide - Sulfanyl linker instead of methylene
- Imidazoquinazolinone hybrid
Increased electrophilicity for covalent binding Kinase inhibition

Key Structural Insights :

  • Piperazine-substituted analogues (e.g., from ) exhibit improved solubility but may compromise blood-brain barrier penetration due to increased polarity .
  • Sulfanyl-linked derivatives () introduce a reactive thioether group, which could enable covalent interactions with cysteine residues in target proteins .
Pharmacological and Physicochemical Comparisons
  • Hydantoin Derivatives: The 5-phenyl substitution is analogous to phenytoin, a classic anticonvulsant. However, the fused pyrido-pyrimidinone system may redirect activity toward kinase or protease targets rather than sodium channels .
  • Pyrido[1,2-a]pyrimidinones: Compounds like those in show affinity for neurotransmitter receptors (e.g., serotonin 5-HT₆), suggesting the target molecule could share similar receptor-binding profiles .
  • LogP and Solubility : The methylene linker in the target compound likely results in a higher LogP (~3.5 estimated) compared to sulfanyl-linked analogues (LogP ~2.8), favoring membrane permeability but reducing aqueous solubility .

Biological Activity

5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C19H16N4O3
  • Molecular Weight : 348.4 g/mol
  • Structural Components : It consists of an imidazolidine core with a methyl group and a phenyl group, along with a pyrido[1,2-a]pyrimidin moiety.

Biological Activities

Research indicates that 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione exhibits several biological activities:

Antimicrobial Activity

Similar compounds have shown antimicrobial properties. For instance:

Compound NameStructure FeaturesBiological Activity
5-Methylimidazolidine-2,4-dioneMethyl group on imidazolidineAntimicrobial
4-Oxoquinoline derivativesQuinoline coreAnticancer
Pyrido[1,2-a]pyrimidinesPyridine and pyrimidine ringsAnti-inflammatory

These structural similarities suggest that 5-methyl derivatives may also possess antimicrobial efficacy against various pathogens.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The potential for 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione to act as an anticancer agent warrants further investigation.

Enzyme Inhibition

Enzyme inhibition studies have shown that related compounds can effectively inhibit key enzymes involved in various diseases. For example, some derivatives have demonstrated strong activity against acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and infection management.

Synthesis Methods

The synthesis of 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione typically involves multi-step synthetic routes. These routes are essential for producing the compound in sufficient purity for biological testing. Key steps may include:

  • Formation of the imidazolidine core.
  • Introduction of the phenyl and pyrido moieties through nucleophilic substitutions or coupling reactions.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Screening : In vitro studies indicated moderate to strong activity against specific bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • In Silico Studies : Molecular docking studies have elucidated the interactions between this compound and relevant biological targets, providing insights into its mechanism of action.
  • Pharmacological Evaluation : Comprehensive evaluations have shown that derivatives exhibit selective inhibition against various receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.

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